molecular formula C7H10BNO4 B3033847 2,6-Dimethoxypyridine-4-boronic acid CAS No. 1220188-37-3

2,6-Dimethoxypyridine-4-boronic acid

Cat. No.: B3033847
CAS No.: 1220188-37-3
M. Wt: 182.97 g/mol
InChI Key: LVPPPYUWMHROKN-UHFFFAOYSA-N
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Description

2,6-Dimethoxypyridine-4-boronic acid is a boronic acid derivative with the molecular formula C7H10BNO4.

Scientific Research Applications

2,6-Dimethoxypyridine-4-boronic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound is employed in the development of boron-containing biomolecules for use in drug discovery and development.

    Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxypyridine-4-boronic acid can be achieved through several methods. One common approach involves the halogen-metal exchange followed by borylation. This method typically uses a halogenated pyridine derivative, which undergoes metalation with a suitable organometallic reagent, followed by reaction with a boron-containing compound to introduce the boronic acid functionality .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxypyridine-4-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.

    Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and solvents that are compatible with the functional groups present in the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield boronic esters, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,6-Dimethoxypyridine-4-boronic acid include other pyridine boronic acids and their derivatives, such as:

  • 2,6-Dimethoxypyridine-3-boronic acid
  • 2,6-Dimethoxypyridine-5-boronic acid
  • 2,6-Dimethoxypyridine-6-boronic acid

Uniqueness

What sets this compound apart from its analogs is its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This unique structure allows for selective functionalization and the formation of specific complexes, making it a versatile compound in various chemical and biological applications .

Properties

IUPAC Name

(2,6-dimethoxypyridin-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO4/c1-12-6-3-5(8(10)11)4-7(9-6)13-2/h3-4,10-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPPPYUWMHROKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)OC)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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